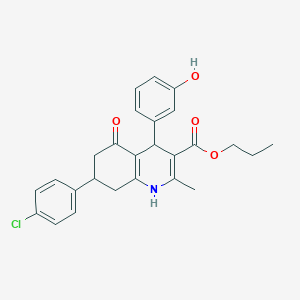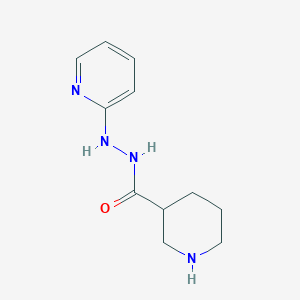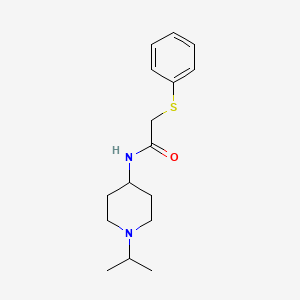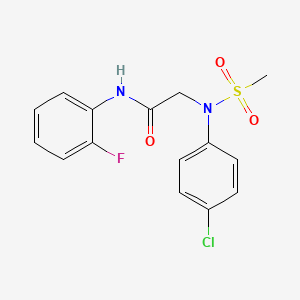
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTA-1 has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to exhibit antiproliferative effects on a range of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have neuroprotective effects, with studies suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that this compound may inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription, as well as the activity of protein kinases, enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide for lab experiments is its versatility, as it has been shown to exhibit a range of effects across different research fields. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as studies have suggested that it may have cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are a number of potential future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to better understand its potential use as a therapeutic agent.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with 9,10-anthraquinone-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S2/c26-20(12-29-23-25-18-7-3-4-8-19(18)30-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGHTOJDYPKZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)

![2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5131383.png)

![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)
